molecular formula C15H22N2O4 B14782517 n-Cbz-l-lysine methyl ester

n-Cbz-l-lysine methyl ester

Cat. No.: B14782517
M. Wt: 294.35 g/mol
InChI Key: CZWJWNQZTSMVAZ-UHFFFAOYSA-N
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Description

n-Cbz-l-lysine methyl ester, also known as N-epsilon-benzyloxycarbonyl-l-lysine methyl ester hydrochloride, is a derivative of the amino acid lysine. It is commonly used in organic synthesis as a protected form of lysine, which allows for selective reactions at other functional groups without interference from the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cbz-l-lysine methyl ester typically involves the protection of the amino group of lysine with a benzyloxycarbonyl (Cbz) group. This is followed by esterification of the carboxyl group with methanol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process. The compound can be purified by recrystallization from suitable solvents .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

n-Cbz-l-lysine methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can remove the Cbz protecting group, yielding free lysine derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions[][3].

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include free lysine, oxo derivatives, and various substituted lysine derivatives .

Scientific Research Applications

n-Cbz-l-lysine methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-Cbz-l-lysine methyl ester involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions, allowing selective modifications at other sites. Upon deprotection, the free amino group can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

    n-Boc-l-lysine methyl ester: Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.

    n-Fmoc-l-lysine methyl ester: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

    n-Alloc-l-lysine methyl ester: Uses an allyloxycarbonyl (Alloc) protecting group.

Uniqueness

n-Cbz-l-lysine methyl ester is unique due to its specific protecting group, which offers stability under a variety of reaction conditions and can be selectively removed by catalytic hydrogenation. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial .

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

methyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C15H22N2O4/c1-20-14(18)13(9-5-6-10-16)17-15(19)21-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19)

InChI Key

CZWJWNQZTSMVAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCCN)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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